3-Amino-3-(3-thienyl)propanoic acid
CAS No.: 94333-62-7
Cat. No.: VC3753221
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94333-62-7 |
|---|---|
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 3-amino-3-thiophen-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) |
| Standard InChI Key | ONZXUIFNJXTVDZ-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C(CC(=O)O)N |
| Canonical SMILES | C1=CSC=C1C(CN)C(=O)O |
Introduction
3-Amino-3-(3-thienyl)propanoic acid is an organic compound featuring a unique combination of functional groups that make it significant in chemical and biological research. It contains an amino group, a thiophene ring, and a propanoic acid backbone, giving it both aromatic and acidic properties. This compound is identified by the CAS number 94333-62-7 and has the molecular formula with a molecular weight of 171.22 g/mol .
Structural Features
The structure of 3-Amino-3-(3-thienyl)propanoic acid includes:
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Amino group (-NH₂): Contributes to basicity and hydrogen bonding.
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Thiophene ring: An aromatic sulfur-containing heterocycle that enhances binding interactions.
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Propanoic acid group (-COOH): Provides acidity and facilitates solubility in polar solvents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.22 g/mol |
| Melting Point | 208–210 °C |
| CAS Number | 94333-62-7 |
| MDL Number | MFCD00152179 |
Synthesis
The synthesis of 3-Amino-3-(3-thienyl)propanoic acid typically involves reactions that incorporate thiophene derivatives into amino acid frameworks. Common methods include:
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Michael Addition Reactions: Using thiophene-based substrates to introduce the thienyl group into a propanoic acid scaffold.
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Amidation Reactions: Coupling thiophene derivatives with precursors containing amino and carboxylic functional groups.
These reactions are often catalyzed by acids or bases to ensure high yields and purity .
Biological Activity
Studies suggest that the structural features of 3-Amino-3-(3-thienyl)propanoic acid enable it to interact with enzymes and receptors, potentially modulating their activity:
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Aromatic Interactions: The thiophene ring enhances binding affinity through π-stacking.
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Hydrogen Bonding: The amino group provides sites for hydrogen bonding with biological targets.
These properties make it a candidate for pharmacological studies, particularly in enzyme kinetics and receptor modulation .
Safety Profile
The compound is classified as an irritant under GHS standards:
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Hazard Statements: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Use protective equipment such as gloves and goggles when handling .
Applications
The versatility of 3-Amino-3-(3-thienyl)propanoic acid allows its use in various fields:
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Synthetic Chemistry: As a precursor for designing derivatives with enhanced properties.
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Biological Research: To study amino acid metabolism and enzyme interactions.
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Pharmacology: Potential therapeutic applications due to its ability to modulate biological targets.
Comparison with Related Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar molecules:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-(2-thienyl)propanoic acid | Thienyl group at position 2 | Different steric/electronic effects |
| 3-Amino-3-(4-thienyl)propanoic acid | Thienyl group at position 4 | Variation in aromaticity/reactivity |
| 3-Amino-3-phenylpropanoic acid | Phenyl instead of thienyl | Altered aromaticity |
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